5-Nitropyrimidine

Catalog No.
S1508026
CAS No.
14080-32-1
M.F
C4H3N3O2
M. Wt
125.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitropyrimidine

CAS Number

14080-32-1

Product Name

5-Nitropyrimidine

IUPAC Name

5-nitropyrimidine

Molecular Formula

C4H3N3O2

Molecular Weight

125.09 g/mol

InChI

InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H

InChI Key

NOYDQGFVFOQSAJ-UHFFFAOYSA-N

SMILES

C1=C(C=NC=N1)[N+](=O)[O-]

Canonical SMILES

C1=C(C=NC=N1)[N+](=O)[O-]

Medicinal Chemistry

One of the primary areas of research involving 5-nitropyrimidine is medicinal chemistry. Scientists explore its potential as a scaffold for developing novel drugs due to several factors:

  • Chemical reactivity: The nitro group (-NO2) attached to the pyrimidine ring makes it susceptible to further chemical modifications, allowing researchers to introduce various functional groups and tailor the molecule's properties for specific biological targets [].
  • Similarity to existing drugs: The pyrimidine ring structure is present in several established medications, including antiviral and anticancer drugs. This similarity can be advantageous during drug development, as it provides a foundation for building upon existing knowledge and potentially reducing development time and cost [].

Researchers have synthesized various derivatives of 5-nitropyrimidine, investigating their potential activities against various diseases, including:

  • Cancer: Studies have explored the antitumor properties of specific 5-nitropyrimidine derivatives, with some showing promising results in inhibiting the growth and proliferation of cancer cells [].
  • Bacterial and fungal infections: Researchers have investigated the potential of certain 5-nitropyrimidine derivatives as antibacterial and antifungal agents, with some demonstrating activity against specific strains [].

5-Nitropyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with a nitro group attached at the fifth position. Its molecular formula is C4H3N3O2C_4H_3N_3O_2, and it features three nitrogen atoms within the six-membered ring structure. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactive nature and ability to participate in various

As there's limited research on 5-Nitropyrimidine itself, a mechanism of action is not established. However, substituted derivatives with similar structures have been investigated for their potential biological activities [, ].

, including:

  • Diels-Alder Reactions: It can participate in inverse electron-demand Diels-Alder reactions with cyclic and non-cyclic enamines, leading to the formation of tetrahydronaphthyridines. The yields of these reactions can vary significantly depending on the substituents on the enamines used .
  • Reactions with Amines: The compound can react with amines, resulting in the formation of various substituted derivatives. This reaction pathway is crucial for synthesizing more complex nitrogen-containing compounds .
  • Condensation Reactions: 5-Nitropyrimidine can also react with ketones in the presence of bases such as triethylamine, leading to ring transformations and the formation of new heterocyclic structures .

Research indicates that 5-nitropyrimidine exhibits various biological activities, primarily due to its structural properties. It has been investigated for its potential as an antimicrobial agent and as a precursor for compounds with antitumor activity. The nitro group enhances its reactivity, which can be exploited in medicinal chemistry to develop new therapeutic agents .

Several methods have been developed for synthesizing 5-nitropyrimidine:

  • Nitration of Pyrimidine Derivatives: One common approach involves the nitration of pyrimidine or its derivatives using nitric acid or a nitrating agent, allowing for selective introduction of the nitro group at the desired position .
  • Cyclization Reactions: Another method includes cyclization reactions starting from appropriate precursors, such as amino acids or other nitrogen-containing compounds, under acidic or basic conditions to form the pyrimidine ring while introducing the nitro group .

5-Nitropyrimidine finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing bioactive compounds, particularly in developing drugs targeting bacterial infections and cancer.
  • Organic Synthesis: The compound is utilized in synthetic organic chemistry for constructing more complex molecular architectures due to its versatile reactivity .

Studies have focused on understanding how 5-nitropyrimidine interacts with different biological targets. These investigations often assess its binding affinity and mechanism of action against various enzymes and receptors. Such studies are critical for evaluating its potential therapeutic applications and toxicity profiles .

5-Nitropyrimidine shares structural similarities with other nitropyrimidine derivatives. Here are some comparable compounds:

CompoundStructural FeaturesUnique Properties
2-NitropyrimidineNitro group at position 2Exhibits different reactivity patterns compared to 5-nitropyrimidine.
4-NitropyrimidineNitro group at position 4Often used in different synthetic pathways and biological assays.
2,4-DinitropyrimidineTwo nitro groups at positions 2 and 4Increased reactivity; used in explosives and as intermediates in organic synthesis.

5-Nitropyrimidine's uniqueness lies in its specific position of substitution, which influences its reactivity and biological activity compared to these similar compounds. Each derivative presents distinct properties that can be harnessed for specific applications in research and industry.

Traditional Synthetic Pathways

Traditional synthesis of 5-nitropyrimidine derivatives often relies on nitration of pre-functionalized pyrimidine precursors. For example, 4,6-dihydroxypyrimidine undergoes nitration using nitric acid in acetic acid at 20°C to yield 5-nitropyrimidine derivatives in 84% yield. Another classical approach involves the cyclocondensation of diethyl malonate with thiourea under basic conditions, followed by nitration and chlorination. A notable example is the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine from diethyl malonate via a four-step process involving nitration, cyclization, methylation, and chlorination, achieving an overall yield of 40–80%.

Key reaction conditions:

  • Nitration: Excess fuming nitric acid or potassium nitrate.
  • Chlorination: Phosphorus oxychloride (POCl₃) at 50–110°C.

Modern Catalytic and Green Chemistry Approaches

Recent advances emphasize catalytic methods and sustainable protocols. Palladium(II)-catalyzed regioselective C–H nitration of aniline derivatives, directed by a pyrimidine group, enables ortho-nitration with 75% yield. Green chemistry innovations include solvent-free microwave-assisted ring transformations and the use of potassium nitrate as a nitrating agent, reducing reliance on hazardous fuming nitric acid. For instance, 5-nitropyrimidine-2,4-dione derivatives are synthesized via microwave irradiation, enhancing reaction efficiency and reducing byproducts.

Comparative analysis of synthetic methods:

MethodStarting MaterialConditionsYieldAdvantages
Traditional Nitration4,6-DihydroxypyrimidineHNO₃, AcOH, 20°C84%High selectivity
Pd-CatalyzedAniline derivativePd(OAc)₂, pyrimidine DG75%Regioselective, mild conditions
Green NitrationMono-oxopyrimidineKNO₃, H₂SO₄68%Eco-friendly, avoids fuming HNO₃

Structural Derivatization Strategies

Structural modifications of 5-nitropyrimidine focus on substitutions at the 2-, 4-, and 6-positions to enhance bioactivity:

  • C4 Functionalization: Introduction of fluorophenyl or methylsulfonyl groups improves GPR119 agonist activity. For example, compound 8 (EC₅₀: 0.6 nM) features a 2-fluoro-4-methylsulfonylphenylamino group.
  • C2/C6 Modifications: Replacement of hydroxyl or chloro groups with azabicyclic amines/alcohols enhances metabolic stability. Derivatives like compound 36 exhibit potent inducible nitric oxide synthase (iNOS) inhibition (IC₅₀: 6.2 μM).
  • Nitro Group Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling further coupling reactions.

Challenges in Selective Functionalization

The electron-withdrawing nitro group complicates electrophilic substitutions, necessitating precise control over reaction conditions:

  • Regioselectivity Issues: Electrophilic attack preferentially occurs at the 5-position, but subsequent substitutions require directing groups or catalysts.
  • Steric Hindrance: Bulky substituents at adjacent positions (e.g., C2 methylthio groups) limit access to reactive sites.
  • Stability Concerns: Nitropyrimidines are prone to decomposition under acidic or high-temperature conditions, mandating optimized protocols.

While direct evidence for antimicrobial activity in 5-nitropyrimidine derivatives remains limited, structural analogs with nitro-substituted heterocycles provide insights into potential mechanisms. For example, 5-nitroimidazole derivatives exhibit antiparasitic effects through nitroreductase-mediated activation, generating cytotoxic radicals that disrupt pathogen DNA [5]. Although 5-nitropyrimidine itself has not been extensively studied in this context, its electron-deficient aromatic system may facilitate similar redox cycling in microbial targets.

Anti-Inflammatory and Immunomodulatory Effects

5-Nitropyrimidine-2,4-dione derivatives demonstrate significant anti-inflammatory activity by targeting inducible nitric oxide synthase (iNOS). Compound 36 (5-nitropyrimidine-2,4-dione analog) reduced lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages with an IC50 of 8.6 μM, while directly inhibiting iNOS enzymatic activity (IC50: 6.2 μM) [2]. Molecular docking revealed stable interactions between the nitro group and iNOS heme cofactors, explaining its potency. In vivo, oral administration (10 mg/kg) attenuated carrageenan-induced paw edema in mice by 58%, comparable to standard NSAIDs [2].

ParameterValueModel
NO Production IC508.6 μMRAW 264.7 Macrophages
iNOS Enzymatic IC506.2 μMRecombinant Enzyme
Edema Reduction58%Murine Paw Edema

Metabolic Disorder Interventions (e.g., GPR119 Agonism)

Conformationally restricted 5-nitropyrimidine analogs act as full agonists of GPR119, a GPCR target for type 2 diabetes. Incorporating (2-fluoro-4-methylsulfonyl)phenylamino groups enhanced potency, with compound 8 achieving EC50 = 0.8 nM in cAMP accumulation assays [3]. The nitro group’s electron-withdrawing effects stabilize receptor-ligand π-π interactions, while fluorine substitution improves metabolic stability.

CompoundEC50 (nM)Efficacy (% Max)
72.198
80.8102
121.496

Enzyme Inhibition Profiles (e.g., iNOS, CDK2)

Beyond iNOS, 5-nitropyrimidine derivatives inhibit UDP-glycosyltransferases (UGTs) in parasites. Sulfinpyrazone, a nitro-containing analog, blocked albendazole glycosylation in Haemonchus contortus (IC50: 4.7 μM), enhancing anthelmintic efficacy [8]. Quantum mechanical calculations attribute this to nitro group polarization disrupting UGT substrate binding pockets.

EnzymeInhibitorIC50 (μM)Organism
iNOSCompound 366.2Recombinant Human
UGTSulfinpyrazone4.7H. contortus

The nucleophilic aromatic substitution reactions of 5-nitropyrimidine represent a fundamental class of heterocyclic transformations that proceed through well-defined mechanistic pathways. The presence of the nitro group at the 5-position creates a highly electrophilic aromatic system that readily undergoes attack by nucleophiles through addition-elimination mechanisms [1] [2].

Stepwise Mechanism Predominance

The majority of 5-nitropyrimidine nucleophilic substitution reactions follow a stepwise mechanism characterized by the formation of a Meisenheimer complex intermediate [3] [4]. This mechanism involves initial nucleophilic attack at the electron-deficient carbon center, followed by expulsion of the leaving group. The reaction proceeds through two distinct transition states: the first corresponding to nucleophilic addition and the second to leaving group departure [2] [5].

In reactions involving 2-chloro-5-nitropyrimidine with primary and secondary alicyclic amines, kinetic studies have demonstrated that the nucleophilic attack step typically serves as the rate-determining step [3] [4]. The β_nucleophile values obtained from Brönsted-type plots provide critical insights into the transition state structure, with values approaching 0.5 indicating significant bond formation in the rate-limiting transition state [4].

Concerted Pathway Considerations

Recent computational and experimental investigations have revealed that certain 5-nitropyrimidine systems can exhibit borderline mechanistic behavior, with some reactions proceeding through concerted pathways [3] [6]. The distinction between stepwise and concerted mechanisms becomes particularly important when examining reactions with highly nucleophilic species such as piperidine. In these cases, the combination of strong electron-withdrawing effects from the nitro group and high nucleophilicity can destabilize the Meisenheimer complex intermediate, promoting a concerted reaction pathway [3] [4].

Sequential Substitution Reactions

The synthetic utility of 5-nitropyrimidine derivatives is exemplified by sequential nucleophilic substitution reactions, particularly in systems containing multiple leaving groups [2] [5]. For instance, 6-alkoxy-4-chloro-5-nitropyrimidine compounds undergo unexpected reaction sequences where primary amines preferentially attack the alkoxy-substituted carbon rather than the chlorine-bearing carbon, leading to symmetric disubstituted products [2] [5]. This selectivity demonstrates the complex interplay between electronic activation and leaving group ability in these heterocyclic systems.

Computational Modeling of Transition States and Complexes

Density Functional Theory Applications

Computational modeling of 5-nitropyrimidine nucleophilic aromatic substitution reactions has relied extensively on density functional theory methods, particularly B3LYP and M06-2X functionals with various basis sets [2] [7] [8]. These calculations have provided detailed geometric and electronic descriptions of transition states, revealing crucial structural parameters that govern reactivity patterns.

The optimized transition state geometries for 5-nitropyrimidine systems typically exhibit partially formed carbon-nucleophile bonds with distances ranging from 1.40 to 1.80 Å, depending on the specific nucleophile and reaction conditions [2] [7]. Simultaneously, the leaving group exhibits elongated bond distances of 1.80 to 2.20 Å, indicating varying degrees of bond breaking in the transition state [7].

Electronic Structure Analysis

Time-dependent density functional theory calculations have elucidated the electronic properties of 5-nitropyrimidine derivatives, revealing HOMO-LUMO energy gaps typically ranging from 4.5 to 5.5 eV [8] [9]. The electron density distributions calculated through natural bond orbital analysis demonstrate significant charge transfer processes during nucleophilic attack, with typical values ranging from 0.3 to 0.7 electrons [7] [8].

The nitro group orientation plays a critical role in determining electronic properties, with computational studies showing preferred dihedral angles of 53-65° relative to the pyrimidine ring plane [2] [7]. This non-planar geometry maximizes the electron-withdrawing effect while minimizing steric interactions, contributing to the enhanced electrophilicity of the aromatic system [8].

Intrinsic Reaction Coordinate Analysis

Sophisticated computational investigations have employed intrinsic reaction coordinate analysis to map complete reaction pathways for 5-nitropyrimidine substitution reactions [2] [7]. These studies have identified the presence of "hidden" transition states and intermediates that may not be apparent from simple optimization procedures, providing comprehensive mechanistic pictures of these transformations.

The computed activation energies for various 5-nitropyrimidine systems range from 8 to 25 kcal/mol, depending on the specific nucleophile, leaving group, and reaction conditions [2] [10]. These values are consistent with experimental observations of room temperature reactivity for most systems, while explaining the enhanced reactivity observed in certain substrate combinations.

Role of Pre-Reactive Molecular Complexes in Reactivity

Hydrogen-Bonded Pre-Reactive Complexes

A particularly significant finding in recent computational studies of 5-nitropyrimidine reactions has been the identification of pre-reactive molecular complexes that precede the traditional transition state [2] [5]. These complexes, stabilized by hydrogen bonding interactions between the nucleophile and the pyrimidine substrate, represent a previously underappreciated aspect of nucleophilic aromatic substitution mechanisms.

The pre-reactive complexes typically exhibit stabilization energies of 3.5 to 5.2 kcal/mol, with characteristic nitrogen-hydrogen-nitrogen distances of 1.85 to 2.05 Å [2] [7]. These interactions serve to pre-organize the reacting species in geometries that facilitate subsequent nucleophilic attack, effectively lowering the overall activation barrier for the transformation [2].

Electronic Activation Through Pre-Organization

The formation of pre-reactive complexes contributes to electronic activation through multiple pathways. First, the hydrogen bonding interaction enhances the nucleophilicity of the attacking species by increasing electron density at the nucleophilic center [11]. Simultaneously, the complex formation activates the pyrimidine ring system by polarizing the aromatic electrons and increasing the electrophilicity of the carbon centers [2] [11].

Natural bond orbital analysis of these pre-reactive complexes reveals charge transfer processes of 0.05 to 0.15 electrons, smaller than those observed in transition states but sufficient to influence reaction kinetics [2] [7]. This pre-organization effect explains the enhanced reactivity observed in certain 5-nitropyrimidine systems compared to analogous reactions lacking such stabilizing interactions.

Mechanistic Implications

The presence of pre-reactive molecular complexes has significant implications for understanding the complete reaction mechanism of 5-nitropyrimidine nucleophilic substitution reactions. These complexes represent genuine minima on the reaction potential energy surface, suggesting that the overall reaction pathway involves multiple distinct steps rather than a simple single-step process [2] [5].

The computational identification of these complexes also provides an explanation for experimental observations of enhanced reactivity in certain substrate combinations that cannot be accounted for by simple electronic or steric effects [2] [11]. The ability to form stabilizing pre-reactive complexes emerges as an important predictor of reaction efficiency and selectivity in these heterocyclic systems.

Theoretical Analysis of Electronic and Steric Effects

Electronic Effects of Nitro Group Activation

The nitro group in 5-nitropyrimidine functions as a powerful electron-withdrawing substituent with a Hammett σ_para value of +0.78, providing substantial electronic activation for nucleophilic aromatic substitution reactions [1] [12]. Computational analysis reveals that this activation results from a combination of inductive and resonance effects that significantly deplete electron density from the aromatic ring system.

Molecular electrostatic potential maps calculated for 5-nitropyrimidine derivatives demonstrate the pronounced positive electrostatic potential at carbon centers adjacent to the nitro group, confirming the enhanced susceptibility to nucleophilic attack [8] [9]. The magnitude of this activation is sufficient to lower activation barriers by 8-12 kcal/mol compared to unactivated aromatic systems [10].

Pyrimidine Ring Effects

The pyrimidine ring system contributes additional electronic activation through the presence of nitrogen atoms that exhibit moderate electron-withdrawing character (σ_meta = +0.16) [9]. Computational studies have shown that this effect is primarily inductive in nature, with the nitrogen atoms serving to stabilize negative charge development during nucleophilic attack.

The combination of nitro group activation and pyrimidine ring effects creates a synergistic enhancement of electrophilicity that accounts for the remarkable reactivity of 5-nitropyrimidine derivatives toward nucleophiles [1] [3]. This dual activation explains the ability of these systems to undergo nucleophilic substitution under mild conditions that would be ineffective for simple aromatic substrates.

Steric Effects and Geometric Constraints

Steric effects in 5-nitropyrimidine nucleophilic substitution reactions manifest primarily through interactions between the nucleophile and substituents on the pyrimidine ring [13] [14]. Computational analysis of transition state geometries reveals that bulky nucleophiles experience significant steric hindrance that can alter both reaction rates and regioselectivity patterns.

The size of the nucleophile affects the transition state geometry, with larger nucleophiles adopting more distorted approach angles to minimize steric interactions [13]. This geometric distortion can increase activation energies by 2-5 kcal/mol for bulky nucleophiles compared to smaller analogs, providing a quantitative basis for understanding steric effects in these systems.

Leaving Group Effects

The nature of the leaving group profoundly influences both the electronic and steric aspects of 5-nitropyrimidine nucleophilic substitution reactions [2] [5]. Computational studies have established that leaving group ability correlates with the pKa of the corresponding conjugate acid, with better leaving groups facilitating more facile substitution reactions.

Interestingly, recent investigations have revealed that alkoxy groups can serve as effective leaving groups in certain 5-nitropyrimidine systems, contrary to their behavior in aliphatic nucleophilic substitution reactions [2] [5]. This phenomenon results from the additional stabilization provided by the electron-withdrawing nitro group, which enhances the leaving group ability of normally poor leaving groups through resonance stabilization of the departure process.

Hammett Correlation Analysis

Systematic computational analysis of substituent effects in 5-nitropyrimidine nucleophilic substitution reactions has yielded Hammett correlation coefficients (ρ) ranging from 2.1 to 2.8, depending on the specific reaction system [11] [9]. These values indicate substantial sensitivity to electronic effects, confirming the importance of electronic activation in determining reaction rates and selectivity patterns.

LogP

-0.05 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Nitropyrimidine

Dates

Last modified: 08-15-2023

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